

Synthesis protocol for tert-butyl 3-bromopropanoate from 3-bromopropanoic acid

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Compound of Interest

Compound Name: *Tert-butyl 3-bromopropanoate*

Cat. No.: *B1266860*

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Application Notes and Protocols: Synthesis of tert-butyl 3-bromopropanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **tert-butyl 3-bromopropanoate** from 3-bromopropanoic acid. This protocol is intended for use by qualified personnel in a laboratory setting.

Introduction

tert-Butyl 3-bromopropanoate is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other complex organic molecules. The tert-butyl ester group serves as a bulky protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions. This application note details a robust and scalable procedure for the synthesis of **tert-butyl 3-bromopropanoate** via a dicyclohexylcarbodiimide (DCC) mediated esterification of 3-bromopropanoic acid and tert-butanol.

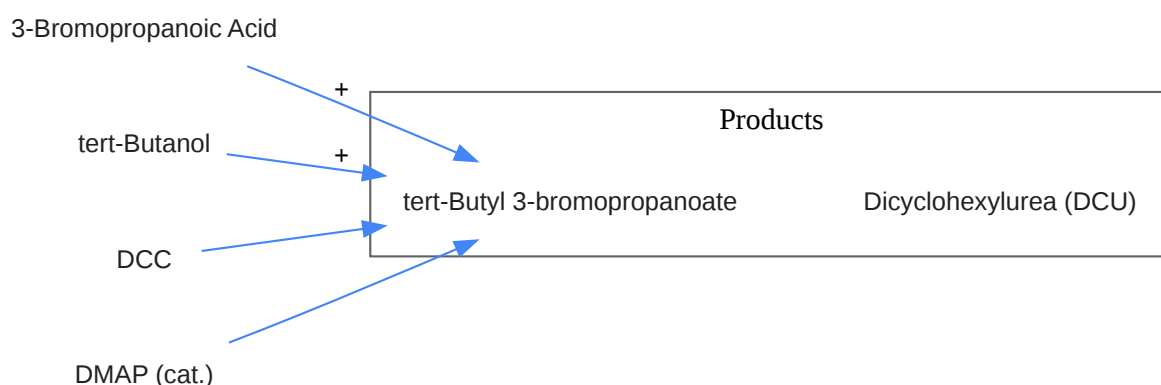
Chemical Properties and Data

A summary of the key physical and chemical properties for the starting material and the final product is provided below for easy reference.

Property	3-Bromopropanoic Acid	tert-Butyl 3-bromopropanoate
Molecular Formula	C ₃ H ₅ BrO ₂	C ₇ H ₁₃ BrO ₂
Molecular Weight	152.97 g/mol	209.08 g/mol [1]
Appearance	White to off-white crystalline solid	Colorless to light yellow clear liquid
Boiling Point	203-204 °C (decomposes)	30 °C at 0.2 mmHg[2]
Density	~1.9 g/cm ³	1.253 g/mL at 25 °C[2]
CAS Number	590-92-1	55666-43-8[1]

Synthesis Reaction

The synthesis of **tert-butyl 3-bromopropanoate** is achieved by the esterification of 3-bromopropanoic acid with tert-butanol, facilitated by N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.



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Caption: Reaction scheme for the synthesis of **tert-butyl 3-bromopropanoate**.

Experimental Protocol

This protocol is adapted from a general procedure for DCC-mediated esterification.[3]

Materials:

- 3-Bromopropanoic acid
- tert-Butanol
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- 0.5 N Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel (for column chromatography)
- Hexane and Ethyl acetate (for column chromatography)

Equipment:

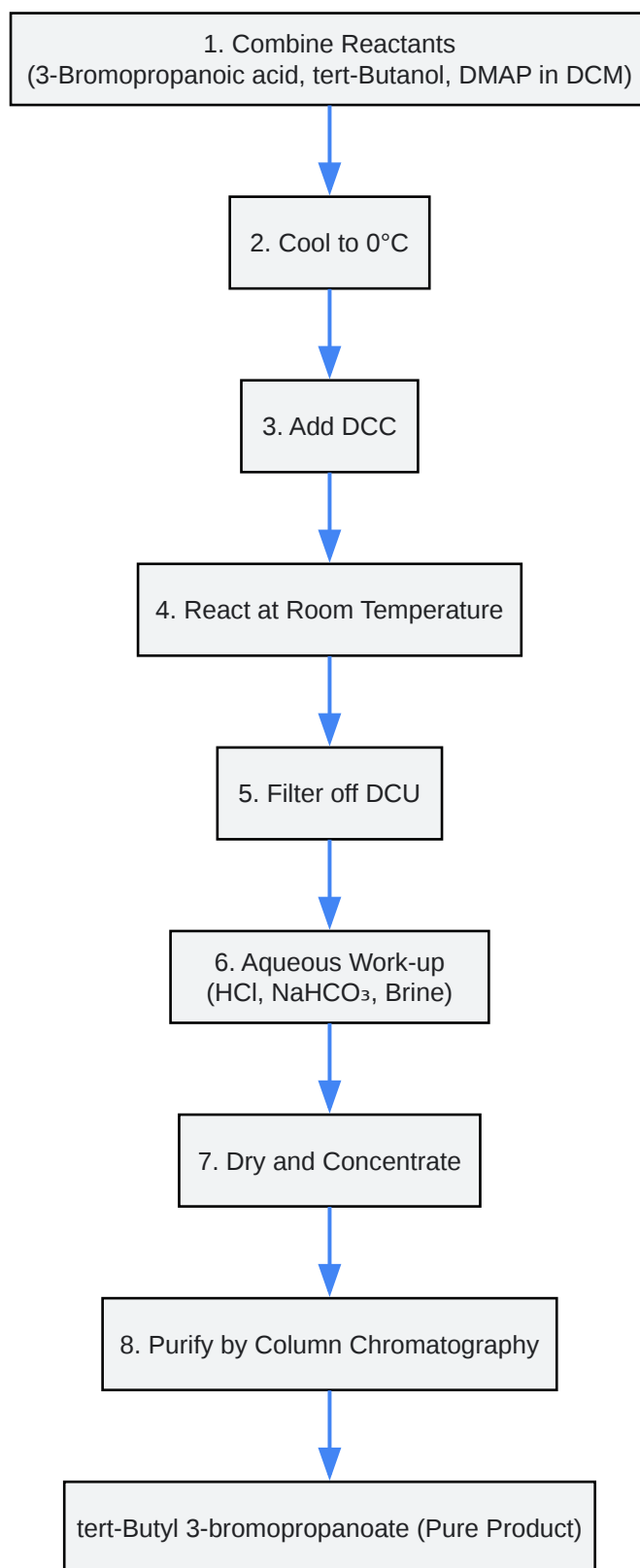
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

- Glassware for column chromatography
- NMR spectrometer
- FTIR spectrometer

Procedure:

- To a round-bottom flask charged with a magnetic stir bar, add 3-bromopropanoic acid (1.0 eq), anhydrous dichloromethane, tert-butanol (3.0 eq), and 4-(dimethylamino)pyridine (0.08 eq).
- Cool the resulting solution to 0 °C in an ice bath with stirring.
- Slowly add N,N'-dicyclohexylcarbodiimide (1.1 eq) to the cooled solution over 5-10 minutes. Caution: DCC is a potent allergen and should be handled with appropriate personal protective equipment.
- Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of dichloromethane.
- Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **tert-butyl 3-bromopropanoate**.

Experimental Workflow



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Caption: Step-by-step experimental workflow for the synthesis.

Characterization Data

The final product should be characterized by spectroscopic methods to confirm its identity and purity.

^1H NMR (Proton Nuclear Magnetic Resonance):

- Expected Chemical Shifts (CDCl_3):
 - δ 3.53 (t, 2H)
 - δ 2.82 (t, 2H)
 - δ 1.46 (s, 9H)

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):

- Expected Chemical Shifts (CDCl_3):
 - δ 169.5 (C=O)
 - δ 81.5 ($\text{C}(\text{CH}_3)_3$)
 - δ 38.5 (CH_2)
 - δ 28.0 ($\text{C}(\text{CH}_3)_3$)
 - δ 27.5 (CH_2Br)

FTIR (Fourier-Transform Infrared Spectroscopy):

- Expected Characteristic Peaks:
 - $\sim 2980\text{ cm}^{-1}$ (C-H stretch, sp^3)
 - $\sim 1730\text{ cm}^{-1}$ (C=O stretch, ester)
 - $\sim 1150\text{ cm}^{-1}$ (C-O stretch, ester)

Note: Actual spectral data may vary slightly depending on the solvent and instrument used. The provided data is for reference and can be compared with publicly available spectra on databases such as PubChem and SpectraBase.[1][4][5]

Safety Precautions

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- DCC is a potent allergen and sensitizer; avoid inhalation and skin contact.
- Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
- Dispose of chemical waste according to institutional and local regulations.

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